HIV-1 Protease Inhibitory Activity of 4-Hydroxy-3,8-diphenyl-2H-chromen-2-one vs. 4-Hydroxycoumarin-Based Reference Inhibitors
In a standardized peptide substrate cleavage assay at pH 6.5 and 2°C, 4-hydroxy-3,8-diphenyl-2H-chromen-2-one inhibited HIV-1 protease with an IC50 of 13,000 nM (1.30E+4 nM) [1]. This potency, while modest in absolute terms, is within the detectable inhibitory range for the 4-hydroxycoumarin chemotype. For context, structurally simpler 3-substituted-4-hydroxycoumarins evaluated in parallel screening campaigns have yielded IC50 values ranging from >100,000 nM (inactive) to approximately 500–5,000 nM for the most optimized derivatives [2]. The ~13 µM IC50 of this compound places it in an intermediate activity tier, suggesting that the C8-phenyl substitution may contribute modestly but measurably to protease binding relative to unsubstituted or C3-only-substituted analogs [1][2].
| Evidence Dimension | HIV-1 protease inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13,000 nM |
| Comparator Or Baseline | 3-substituted-4-hydroxycoumarins: inactive (IC50 >100,000 nM) to active (IC50 ≈500–5,000 nM); plain 4-hydroxycoumarin largely inactive |
| Quantified Difference | Target compound exhibits intermediate inhibitory activity; ~7- to 20-fold less potent than optimized 3-substituted analogs but markedly more active than unsubstituted baseline |
| Conditions | HIV-1 protease peptide substrate cleavage assay; pH 6.5; 2°C |
Why This Matters
Evidence of HIV-1 protease engagement—even at micromolar potency—confirms that the C8-phenyl substitution does not abolish target binding, making this compound a viable scaffold for further optimization, unlike many inactive 4-hydroxycoumarin analogs.
- [1] BindingDB. BDBM514: 4-hydroxy-3,8-diphenyl-2H-chromen-2-one – HIV-1 Protease IC50 Data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=514 View Source
- [2] Desideri N, et al. Structure–activity relationships of some 3-substituted-4-hydroxycoumarins as HIV-1 protease inhibitors. Il Farmaco. 2002;57(9):703-708. View Source
